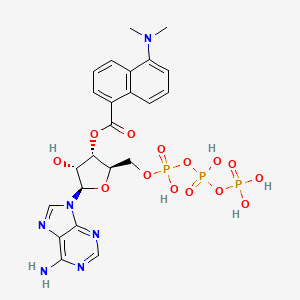
1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate is a chemical compound with a complex structure that includes a cyclopentyl group attached to a phenyl ring, an isopropylamino group, and an ethanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Cyclopentylphenyl Intermediate: This step involves the reaction of cyclopentyl bromide with phenyl magnesium bromide (Grignard reagent) to form 4-cyclopentylphenyl magnesium bromide.
Addition of Isopropylamine: The intermediate is then reacted with isopropylamine under controlled conditions to introduce the isopropylamino group.
Hydrogenation and Maleate Formation: The final step involves the hydrogenation of the intermediate to form the ethanol group, followed by the addition of maleic acid to form the hydrogen maleate salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Derivatives with different substituents at the isopropylamino group
科学研究应用
1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate can be compared with similar compounds to highlight its uniqueness:
1-(4-Cyclopentylphenyl)-2-(methylamino)ethanol: Similar structure but with a methylamino group instead of an isopropylamino group.
1-(4-Cyclopentylphenyl)-2-(ethylamino)ethanol: Contains an ethylamino group, leading to different chemical and biological properties.
1-(4-Cyclopentylphenyl)-2-(propylamino)ethanol: Features a propylamino group, which affects its reactivity and applications.
属性
CAS 编号 |
85689-83-4 |
|---|---|
分子式 |
C20H29NO5 |
分子量 |
363.4 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;N-[(4-cyclopentylphenyl)methoxymethyl]propan-2-amine |
InChI |
InChI=1S/C16H25NO.C4H4O4/c1-13(2)17-12-18-11-14-7-9-16(10-8-14)15-5-3-4-6-15;5-3(6)1-2-4(7)8/h7-10,13,15,17H,3-6,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI 键 |
NDJXJNKNXUWHTE-BTJKTKAUSA-N |
手性 SMILES |
CC(C)NCOCC1=CC=C(C=C1)C2CCCC2.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
CC(C)NCOCC1=CC=C(C=C1)C2CCCC2.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



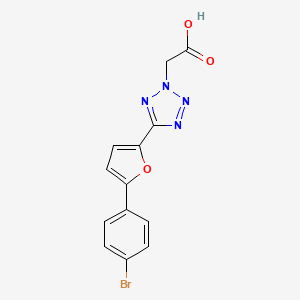
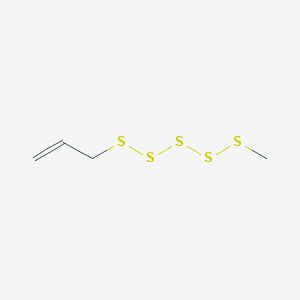
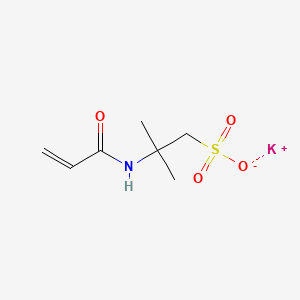
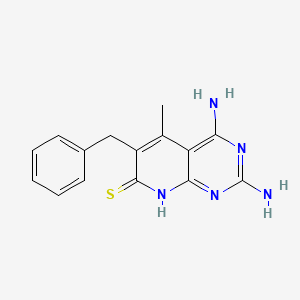
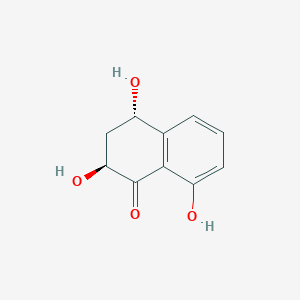
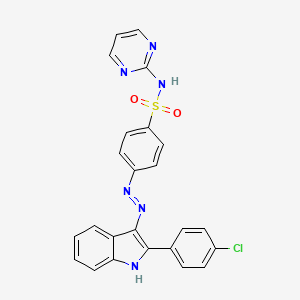
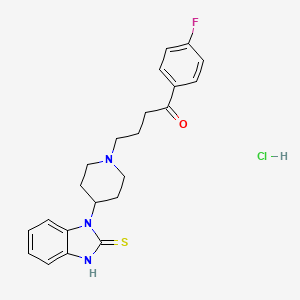
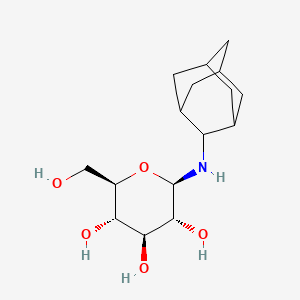
![1-[3-(diethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12733173.png)



